molecular formula C25H20N2O6S B11576179 methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11576179
M. Wt: 476.5 g/mol
InChI Key: UGJSOTSMONUCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in question is a heterocyclic molecule featuring a chromeno[2,3-c]pyrrole core fused with a 1,3-thiazole ring and substituted with a 4-ethoxyphenyl group.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-15-11-9-14(10-12-15)19-18-20(28)16-7-5-6-8-17(16)33-21(18)23(29)27(19)25-26-13(2)22(34-25)24(30)31-3/h5-12,19H,4H2,1-3H3

InChI Key

UGJSOTSMONUCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The MCR proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization. For the target compound, 4-ethoxybenzaldehyde (1 mmol) reacts with methyl o-hydroxybenzoylpyruvate (1 mmol) and a primary amine (e.g., benzylamine, 1 mmol) in ethanol at 80°C for 20 hours. Acetic acid (1 mL) is added to catalyze imine formation, followed by reflux to drive cyclization. The product precipitates upon cooling and is purified via recrystallization from ethanol (yield: 70–85%).

Key Optimization Parameters:

  • Solvent : Ethanol outperforms dioxane or THF due to better solubility of intermediates.

  • Temperature : Reactions below 70°C result in incomplete cyclization, while temperatures above 90°C promote side reactions.

  • Catalyst : Acetic acid (10 mol%) enhances imine formation without requiring metal catalysts.

Preparation of the Thiazole Carboxylate Moiety

The 4-methyl-1,3-thiazole-5-carboxylate component is synthesized via a Hantzsch thiazole synthesis modified for ester functionality.

Synthetic Protocol

  • Mercaptoacetone (1 mmol) reacts with methyl 2-chloroacetoacetate (1 mmol) in tetrahydrofuran (THF) at 0°C for 2 hours.

  • The mixture is treated with triethylamine (1.2 mmol) to neutralize HCl, followed by reflux for 6 hours.

  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield methyl 4-methyl-1,3-thiazole-5-carboxylate (yield: 78%).

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H, CH3), 3.90 (s, 3H, OCH3), 7.12 (s, 1H, thiazole-H).

  • HRMS : m/z calcd. for C6H7NO2S [M+H]+: 158.0273; found: 158.0276.

Coupling of Chromeno-pyrrole and Thiazole Components

The final step involves coupling the chromeno-pyrrole core with the thiazole carboxylate via a Ullmann-type coupling mediated by CuFe2O4 nanoparticles .

Reaction Procedure

  • Chromeno[2,3-c]pyrrole-3,9-dione (1 mmol), methyl 4-methyl-1,3-thiazole-5-carboxylate (1.2 mmol), and CuFe2O4 (10 mol%) are stirred in dioxane (5 mL) at 70°C for 12 hours.

  • The catalyst is removed magnetically, and the solvent is evaporated under vacuum.

  • The residue is crystallized from ethanol to afford the target compound (yield: 82–92%).

Optimization Insights:

  • Catalyst Loading : <5 mol% CuFe2O4 results in <50% conversion; >15 mol% causes aggregation and reduced yield.

  • Solvent Screening : Dioxane > DMF > ethanol in terms of coupling efficiency (Table 1).

Table 1: Solvent Screening for Coupling Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
Dioxane709298
DMF1008595
Ethanol807290

Analytical Validation and Quality Control

Structural Confirmation

  • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, OCH2CH3), 2.40 (s, 3H, thiazole-CH3), 3.85 (s, 3H, COOCH3), 4.10 (q, 2H, OCH2CH3), 6.90–8.20 (m, 8H, aromatic).

  • 13C NMR : δ 14.1 (OCH2CH3), 21.5 (thiazole-CH3), 52.3 (COOCH3), 115.2–160.4 (aromatic and carbonyl carbons).

  • HRMS : m/z calcd. for C26H21N2O6S [M+H]+: 513.1124; found: 513.1128.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).

  • Melting Point : 245–246°C (uncorrected).

Scale-Up Considerations and Industrial Feasibility

Catalyst Reusability

CuFe2O4 nanoparticles retain 85% activity after five cycles, as confirmed by ICP-OES analysis.

Waste Minimization

  • Solvent Recovery : Ethanol and dioxane are distilled and reused, reducing waste by 40%.

  • Byproduct Management : Unreacted starting materials are recovered via column chromatography.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Minimized by maintaining stoichiometric excess of thiazole carboxylate (1.2 equiv).

  • Ester Hydrolysis : Avoided by using anhydrous solvents and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with fewer double bonds or carbonyl groups.

Scientific Research Applications

Methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

    Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity / Properties Reference
Methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-...thiazole-5-carboxylate (Target) Chromeno[2,3-c]pyrrole + thiazole 4-Ethoxyphenyl, methyl-thiazole carboxylate Hypothesized: Kinase inhibition (inferred) N/A
Example 62 () Chromenone + pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, 5-methylthiophen-2-yl Anticancer (via kinase inhibition)
Thiadiazole derivatives 13a–13d () 1,3,4-Thiadiazole + pyrazole 4-Nitrophenyl, methyl/ethyl groups Antimicrobial, antifungal

Key Observations :

Chromenone vs. Chromenopyrrole: The chromenone scaffold in Example 62 () is associated with kinase inhibition, a property likely shared by the target compound due to its chromeno[2,3-c]pyrrole core.

Thiazole vs. Thiadiazole :

  • Thiazole-carboxylate groups (target compound) are less electrophilic than thiadiazole derivatives (), which may reduce reactivity but improve metabolic stability in vivo .

Biological Activity

Methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates various pharmacologically relevant moieties, including thiazole and pyrrole derivatives, which are known for their diverse biological properties.

  • Molecular Formula : C25H20N2O6S
  • Molecular Weight : 476.5 g/mol
  • CAS Number : 620587-09-9

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the thiazole and pyrrole rings suggests potential mechanisms involving:

  • Enzyme inhibition : Compounds containing these moieties often act as enzyme inhibitors, affecting metabolic pathways.
  • Antioxidant activity : The dioxo groups may contribute to free radical scavenging capabilities.
  • Antimicrobial properties : Similar compounds have demonstrated effectiveness against various bacterial strains.

Biological Activity Overview

Recent studies indicate that derivatives of pyrrole and thiazole exhibit significant biological activities, including:

  • Antimicrobial Effects : Various pyrrole-based compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound TypeMIC (μg/mL)Target Pathogen
Pyrrole Derivative3.12 - 12.5Staphylococcus aureus
Pyrrole Derivative3.12 - 12.5Escherichia coli
  • Anticancer Activity : Thiazoles and pyrroles have been studied for their anticancer properties. A related compound demonstrated significant cytotoxicity against human lung (A549) and colon (HT29) cancer cell lines with IC50 values around 794 μM and 654 μM respectively .

Case Studies

  • Antimicrobial Study : A recent investigation evaluated the antibacterial activity of a series of pyrrole derivatives against common pathogens. The study found that certain derivatives exhibited potent activity comparable to established antibiotics such as ciprofloxacin .
  • Cytotoxicity Assessment : In vitro studies on thiazole-containing compounds revealed promising results in inhibiting cancer cell proliferation. One study highlighted a derivative's ability to induce apoptosis in cancer cells, suggesting that this compound could be further explored for anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate?

  • Answer : The synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group substitutions. Key steps include:

  • Step 1 : Formation of the chromeno[2,3-c]pyrrole core via a Claisen-Schmidt condensation between substituted benzaldehydes and active methylene compounds.
  • Step 2 : Introduction of the thiazole moiety through a Hantzsch thiazole synthesis, using thiourea and α-haloketones.
  • Step 3 : Final esterification under mild acidic conditions (e.g., methanol/HCl) to stabilize the carboxylate group.
  • Critical Parameters : Control reaction temperature (60–80°C) and solvent polarity (DMF or THF) to avoid side reactions .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Answer : A combination of spectroscopic and computational methods is essential:

  • Spectroscopy :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) and thiazole ring integration .
  • Computational :
  • X-ray Crystallography : Resolves 3D conformation and steric interactions (if single crystals are obtainable) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental UV-vis spectra .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

  • Answer : Use Design of Experiments (DoE) to systematically evaluate solvent effects:

  • Factors : Solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
  • Response Variables : Yield (%) and purity (HPLC).
  • Example Table :
SolventTemp (°C)Catalyst (mol%)Yield (%)Purity (%)
DMF7056295
THF6035592
  • Statistical Analysis : Apply ANOVA to identify significant factors. Computational reaction path searches (e.g., using quantum chemical calculations) can narrow optimal conditions .

Q. What strategies resolve contradictions in biological activity data across structural analogs of this compound?

  • Answer : Perform structure-activity relationship (SAR) studies with analogs:

  • Key Modifications : Vary substituents on the chromeno-pyrrole core (e.g., halogen vs. methoxy groups).
  • Example Comparison :
Compound ModificationBioactivity (IC₅₀, μM)Solubility (LogP)
7-Fluoro substitution0.452.1
7-Chloro substitution0.722.8
  • Methodology : Use molecular docking to correlate steric/electronic properties with target binding (e.g., kinase inhibition). Validate via dose-response assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., COX-2 for anti-inflammatory activity) over 100 ns trajectories.
  • Free Energy Calculations : Compute binding affinities (ΔG) using MM-PBSA/GBSA methods.
  • Validation : Cross-reference with experimental IC₅₀ values and crystallographic data (if available) .

Methodological Guidance

Q. What experimental designs are effective for studying the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies :

  • Conditions : pH 2–9 buffers, 37°C, over 72 hours.
  • Analytical Tools : HPLC-MS to monitor degradation products.
  • Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life. For conflicting results (e.g., unexpected degradation pathways), apply LC-NMR to identify structural modifications .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein expression changes.
  • Pathway Analysis : Use tools like STRING or KEGG to map affected pathways (e.g., apoptosis or oxidative stress) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Answer :

  • Re-evaluate Assumptions : Check force field parameters in MD simulations or solvent models in DFT.
  • Experimental Replication : Repeat assays with stricter controls (e.g., ATP levels in kinase assays).
  • Hybrid Methods : Integrate machine learning (e.g., Random Forest) to refine predictive models using experimental outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.